molecular formula C7H9ClN2OS B2692194 [(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone CAS No. 2159074-07-2

[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2692194
CAS No.: 2159074-07-2
M. Wt: 204.67
InChI Key: WRXNOZZRYINKGJ-UHFFFAOYSA-N
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Description

[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H9ClN2OS. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloropyridine ring, an imino group, and a dimethyl-lambda6-sulfanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 6-chloropyridine-3-amine with dimethyl sulfoxide (DMSO) in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the amine group with the sulfoxide group, leading to the formation of the imino-sulfanone compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: Similar structure but different substituents on the sulfanone moiety.

    6-chloro-S-methylenepyridine-3-sulfinamide: Similar pyridine ring but different functional groups.

Uniqueness

[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXNOZZRYINKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CN=C(C=C1)Cl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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